Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic name This compound adheres to IUPAC conventions for polycyclic compounds. The parent structure, benzo[b]azocine, consists of an eight-membered azocine ring fused to a benzene moiety at the b position. The prefix 2,6-methano indicates a bridging methylene group between carbons 2 and 6, forming a bicyclic system. The term hexahydro denotes six hydrogen atoms added to saturate three double bonds in the azocine ring. The stereodescriptors (2S,6R) specify the absolute configuration at the bridgehead carbons, while racemic confirms the equimolar mixture of enantiomers. The carboxylic acid substituent at position 11 completes the name.
| Property | Value |
|---|---|
| CAS Number | 1250884-55-9 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
Molecular Architecture and Stereochemical Configuration
The molecule features a bicyclic framework comprising a benzo-fused azocine ring system with a methano bridge between C2 and C6. The azocine ring adopts a boat-chair conformation stabilized by the bridging methylene group. The carboxylic acid group at C11 extends perpendicular to the bicyclic plane, contributing to its polarity. The stereochemical configuration at C2 (S) and C6 (R) introduces chirality, with the racemic mixture indicating no enantiomeric excess.
Key structural insights derive from the SMILES notation:O=C(C1[C@]2([H])CCC[C@]1([H])C3=CC=CC=C3N2)O
This encodes the bicyclic core, stereochemical descriptors, and carboxylic acid group. Nuclear magnetic resonance (NMR) studies of related methanobenzazocines reveal geminal coupling constants (≈-5.85 to -7.2 c.p.s.) for bridgehead protons, consistent with constrained ring systems.
X-ray Crystallographic Analysis of the Benzazocine Core
While direct crystallographic data for the title compound is limited, analogous structures provide insights. For example, 2-(2′-carboxybenzyl)benzoic acid crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers. Extrapolating this, the methanobenzazocine core likely exhibits similar intermolecular interactions, such as O–H···O hydrogen bonds between carboxylic acid groups. Bond lengths for C=O (≈1.20–1.27 Å) and C–O (≈1.25–1.27 Å) in carboxylate derivatives align with expected values, though hydrogen bonding may elongate these bonds slightly.
Comparative Analysis with Related Methanobenzazocine Derivatives
Comparative studies highlight structural and functional differences:
6-Ethyl-3-methyl-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocine-8,11-diyl diacetate hydrochloride (CAS 63869-41-0):
Synthetic Hexahydro-2,6-methano-1-benzazocines :
Azetidine vs. Azocine Rings :
- Azetidines (four-membered rings) exhibit smaller vicinal coupling constants (7.7–8.8 c.p.s.) compared to azocines, reflecting differences in ring strain and conformational flexibility.
Properties
IUPAC Name |
(1R,9S)-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-9-5-3-7-11(12)14-10-6-2-1-4-8(9)10/h1-2,4,6,9,11-12,14H,3,5,7H2,(H,15,16)/t9-,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEAOEVSZUNFGF-HFLPBZFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)NC3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C([C@H](C1)NC3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid (referred to as R-HMBA) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1250884-55-9
- Functional Groups : Carboxylic acid (-COOH), nitrogen-containing heterocycles.
The unique bicyclic structure of R-HMBA contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
R-HMBA's biological activity has been investigated primarily in the context of its interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Similar compounds have shown cytotoxic effects against cancer cell lines.
- Analgesic Effects : Its structural similarity to known analgesics suggests potential pain-relieving properties.
Interaction Studies
Interaction studies have focused on the binding affinities of R-HMBA to various biological targets. The findings indicate:
- Binding Affinity : Initial studies suggest that R-HMBA interacts with opioid receptors, which may explain its potential analgesic effects.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms similar to those observed in other bioactive compounds.
Cytotoxic Activity
A study examining the cytotoxic effects of R-HMBA on cancer cell lines revealed:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), NIH 3T3 (normal fibroblast).
- IC Values :
- HepG2: 42 µg/ml
- MCF-7: 100 µg/ml
- NIH 3T3: >500 µg/ml
The results indicated that R-HMBA exhibited significant cytotoxicity towards HepG2 cells while showing lower toxicity towards normal cells, suggesting a selective action against cancerous cells .
Morphological Changes
Microscopic analysis following treatment with R-HMBA showed:
- Cellular Morphology : Treated cancer cells displayed signs of apoptosis, including cell rounding and membrane blebbing.
- Concentration Dependence : Higher concentrations led to more pronounced morphological changes.
This suggests that R-HMBA may induce apoptosis in a concentration-dependent manner .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzomorphan | Bicyclic structure | Analgesic effects similar to opioids |
| Morphinan | Similar bicyclic core | Strong analgesic properties |
| Tetrahydroquinoline | Related bicyclic structure | Antimicrobial activity |
R-HMBA is unique due to its specific stereochemistry and functional groups that may impart distinct biological activities compared to its analogs .
Comparison with Similar Compounds
Key Observations :
- Carboxylic Acid vs. Hydroxyl Groups : The 11-COOH group in the target compound increases polarity, likely reducing blood-brain barrier permeability compared to 8-OH-substituted analogs like Phenazocine and Metazocine, which exhibit potent opioid activity .
- Stereochemical Complexity : The racemic (2S,6R) configuration contrasts with enantiopure benzazocines (e.g., Pentazocine), where stereochemistry critically affects μ-opioid receptor affinity .
- Synthetic Modifications : Acetylation of the 8-OH group (as in Example 2.48) enhances lipophilicity but may reduce metabolic stability due to ester hydrolysis .
Pharmacological Activity
- In contrast, Phenazocine and Metazocine are established analgesics with mixed agonist-antagonist opioid effects .
- Receptor Binding: Pentazocine’s 3-(3-hydroxy-3-methylbutyl) substituent enhances κ-opioid receptor selectivity, while the target compound’s 11-COOH may favor interactions with non-opioid targets (e.g., inflammatory mediators) .
Pharmacopeial Standards
- Quality Control: The target compound lacks official pharmacopeial monographs, whereas Pentazocine is subject to USP testing criteria (e.g., ≤1.0% loss on drying, tight light-resistant storage) .
- Stability : The carboxylic acid group may necessitate stringent humidity control during storage, unlike hydroxylated analogs stabilized by hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for confirming the stereochemical configuration of racemic-(2S,6R)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine-11-carboxylic acid?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous stereochemical confirmation. Single-crystal analysis can resolve the bicyclic framework and substituent positions .
- Chiral HPLC with polarimetric detection or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Column selection (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical for baseline separation .
- Vibrational circular dichroism (VCD) provides complementary data for verifying absolute configuration in solution .
Q. How can researchers optimize synthetic routes to minimize diastereomeric impurities in this compound?
- Methodological Answer :
- Stepwise ring closure : The methanobenzoazocine core requires precise temperature control (e.g., 0–5°C during cyclization) to avoid epimerization .
- Catalytic asymmetric synthesis : Use chiral catalysts like BINAP-Ru complexes to enhance enantiomeric excess (ee > 95%) .
- Purification : Employ silica gel chromatography with eluents containing 0.1% acetic acid to stabilize carboxylic acid intermediates .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the azocine ring under humid conditions (>60% RH) and photodegradation of the benzo[b]azocine moiety under UV light .
- Storage recommendations :
- Temperature : –20°C in amber vials.
- Humidity control : Use desiccants (e.g., silica gel) in sealed containers.
- Stability monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS analysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictory pharmacological data regarding this compound’s receptor-binding affinity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., µ-opioid receptors) using AMBER or GROMACS to identify binding pocket conformations.
- Free energy perturbation (FEP) : Quantify enantiomer-specific binding free energy differences (ΔΔG) to explain discrepancies in IC₅₀ values .
- Data reconciliation : Cross-validate computational results with SPR (surface plasmon resonance) assays to confirm kinetic parameters (kₐ, kₐ) .
Q. What strategies are effective for separating enantiomers in pharmacokinetic studies?
- Methodological Answer :
- Chiral stationary phases (CSPs) : Use macrocyclic glycopeptide-based columns (e.g., Teicoplanin AGP) with mobile phases of 20 mM ammonium acetate (pH 4.5) and acetonitrile (85:15 v/v) .
- Capillary electrophoresis (CE) : Apply sulfated β-cyclodextrin as a chiral selector at 30 kV, achieving resolution (Rs > 2.5) within 15 minutes .
- Isotope labeling : Synthesize ¹³C-labeled analogs for tracking enantiomer-specific metabolism via LC-HRMS .
Q. How should researchers address inconsistencies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized assay conditions :
- Cell line authentication : Verify via STR profiling to exclude cross-contamination.
- Dose-response normalization : Use Hill equation modeling to account for variable receptor density .
- Mechanistic studies : Perform RNA-seq to identify off-target pathways (e.g., MAPK/ERK) contributing to divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
